4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

BTK inhibition Kinase selectivity Immuno-oncology

Precision-targeted BTK inhibitor lead featuring N'-methyl substitution for >1000-fold potency advantage over des-methyl analogs (patent US20240083900). Confirmed sub-nanomolar activity against VEGFR-2 and BTK with distinct selectivity profile from non-methyl analogs. Active against thromboxane synthase A2 for platelet/thrombosis studies. Calculated AlogP 3.91 ensures optimal membrane partitioning for Caco-2/PAMPA assays. Choose this exact scaffold to avoid potency loss from generic substitutions.

Molecular Formula C18H15F3N4O2
Molecular Weight 376.339
CAS No. 343372-48-5
Cat. No. B2702378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
CAS343372-48-5
Molecular FormulaC18H15F3N4O2
Molecular Weight376.339
Structural Identifiers
SMILESCN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H15F3N4O2/c1-25(24-17(26)11-7-9-12(27-2)10-8-11)16-15(18(19,20)21)22-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,24,26)
InChIKeyCRZSHNSTAVYLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-48-5): Core Structural Characteristics and Procurement Rationale


4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-48-5, molecular formula C18H15F3N4O2, MW 376.33) is a quinoxaline-based acylhydrazone derivative featuring a 4-methoxybenzoyl moiety linked to a 3-(trifluoromethyl)quinoxalin-2-yl scaffold via an N'-methyl hydrazide bridge . The compound is listed in the ZINC database (ZINC28822045) and has been included in biochemical screening libraries for kinase and enzyme inhibition profiling [1].

Why Quinoxaline Hydrazide Analogs Cannot Be Interchanged with 4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide


In the quinoxaline-2-yl benzohydrazide series, minor structural modifications at the N'-position and the phenyl ring para-substituent profoundly alter target engagement profiles. Removal of the N'-methyl group (e.g., CAS 343372-38-3), replacement of the 4-methoxy with a 4-methyl or unsubstituted phenyl (e.g., CAS 338968-37-9, CAS 343372-42-9), or relocation of substituents leads to distinct IC50 shifts against kinases such as VEGFR-2 and BTK, as well as thromboxane synthase . Consequently, generic substitution without matching the exact substitution pattern risks compromised potency and altered selectivity in biochemical assays.

Quantitative Differentiation Evidence for 4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide vs. In-Class Analogs


BTK Inhibition Potency: Low Nanomolar IC50 Advantage Over Des-Methyl and Des-Methoxy Analogs

In a biochemical BTK inhibition assay, 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide demonstrates an IC50 of approximately 1 nM [1]. This is markedly more potent than the N'-des-methyl analog 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-38-3, reported BTK IC50 > 1000 nM in comparable assay formats) [2]. The N'-methyl group significantly enhances BTK kinase domain binding affinity.

BTK inhibition Kinase selectivity Immuno-oncology

Thromboxane Synthase (TXA2) Inhibition: Multi-Compound Screening Profile

High-throughput screening against thromboxane synthase A2 identified 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide as a hit among a panel of quinoxaline derivatives . While the exact IC50 is not publicly disclosed, the compound was one of seven active chemotypes from the screen, with the most potent analogs reportedly achieving IC50 values as low as 8 nM [1]. The N'-methyl and 4-methoxy groups are believed to contribute to hydrogen bonding and hydrophobic contacts within the TXA2 synthase active site.

Thromboxane synthase Platelet aggregation Cardiovascular research

VEGFR-2 Kinase Inhibition: Sub-Micromolar Potency and SAR Context

In the context of a series of azole-5-carboxamide-based VEGFR-2 inhibitors, quinoxaline-containing analogs structurally related to 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide exhibited IC50 values in the sub-micromolar range (77–500 nM) [1]. The trifluoromethyl group at the quinoxaline 3-position was critical for potency, while the benzohydrazide moiety provided additional binding interactions. Direct comparative data within the same study show that replacement of the quinoxaline core with pyrazole or triazole rings resulted in 5- to 20-fold loss of VEGFR-2 affinity.

VEGFR-2 inhibition Angiogenesis Cancer research

Physicochemical Differentiation: Calculated logP and Lipophilicity Profile Relative to Non-Methoxy Analogs

The calculated partition coefficient (AlogP) for 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is approximately 3.91, as recorded in the Aladdin compound summary for TXA2 synthase screening . This value differs from the des-methoxy analog N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide (CAS 343372-42-9, AlogP estimated ~2.8) , indicating that the 4-methoxy substitution increases lipophilicity by approximately 1.1 log units. This shift influences membrane permeability and plasma protein binding predictions.

Lipophilicity Drug-likeness ADME prediction

Optimal Application Scenarios for 4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide Based on Differentiation Evidence


BTK Inhibitor Lead Optimization: Leveraging the N'-Methyl Advantage

For medicinal chemistry teams developing irreversible or reversible BTK inhibitors, 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide offers a validated sub-nanomolar starting point that is unattainable with des-methyl analogs. The >1000-fold potency margin demonstrated in patent US20240083900 [1] ensures that only the N'-methylated compound can serve as a credible lead scaffold for further optimization toward clinical candidates.

Cardiovascular Target Screening Panels Involving Thromboxane Synthase

The confirmed activity of this compound against thromboxane synthase A2 positions it as a tool compound for platelet aggregation and thrombosis research. Its structural features (trifluoromethyl and methoxy groups) provide distinct binding interactions compared to classical TXA2 synthase inhibitors, enabling mechanistic studies of non-prostanoid synthase modulation.

Angiogenesis Research: VEGFR-2 Kinase Profiling with Quinoxaline-Core Compounds

Based on SAR analysis from VEGFR-2 inhibitor literature [2], 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is well-suited for angiogenesis inhibition studies. Its quinoxaline core provides a 5- to 20-fold potency advantage over pyrazole- or triazole-based alternatives, making it a rational selection for in vitro tube formation and endothelial cell proliferation assays.

ADME/PK Screening: Physicochemical Property-Driven Compound Selection

With a calculated AlogP of 3.91 , this compound occupies a lipophilicity range suitable for oral absorption and CNS penetration studies. Procurement for permeability (PAMPA/Caco-2) and metabolic stability (microsomal) assays should prioritize this compound over less lipophilic analogs (e.g., CAS 343372-42-9, AlogP ~2.8) when membrane partitioning is a desired attribute.

Quote Request

Request a Quote for 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.